molecular formula C27H26P2 B1586814 (R)-(+)-1,2-Bis(diphenylphosphino)propane CAS No. 67884-32-6

(R)-(+)-1,2-Bis(diphenylphosphino)propane

Cat. No. B1586814
CAS RN: 67884-32-6
M. Wt: 412.4 g/mol
InChI Key: WGOBPPNNYVSJTE-HSZRJFAPSA-N
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Description

“®-(+)-1,2-Bis(diphenylphosphino)propane”, also known as ®-PROPHOS, is a chiral catalyst and ligand . It has a linear formula of (C6H5)2PCH(CH3)CH2P(C6H5)2 and a molecular weight of 412.44 .


Molecular Structure Analysis

The molecular structure of “®-(+)-1,2-Bis(diphenylphosphino)propane” consists of two diphenylphosphino groups attached to a propane backbone . The SMILES string representation is CC@Hc2ccccc2)P(c3ccccc3)c4ccccc4 .


Physical And Chemical Properties Analysis

“®-(+)-1,2-Bis(diphenylphosphino)propane” is a solid with an optical activity of [α]20/D +184°, c = 1 in acetone . It has a melting point of 71-73 °C (lit.) .

Scientific Research Applications

Catalytic Applications

(R)-(+)-1,2-Bis(diphenylphosphino)propane has been extensively researched for its role in catalysis. Studies have shown its effectiveness in stereoselective hydrogenation processes, such as the hydrogenation of α-acylaminoacrylic acids using cationic rhodium(I) complexes. These complexes demonstrate significant optical yields and absolute configurations depending on the kind of diphosphine ligands used (Kashiwabara, Hanaki, & Fujita, 1980). Additionally, rhodium complexes with chiral tetradentate ligands, including (R)-(+)-1,2-Bis(diphenylphosphino)propane, have been utilized for the enantioselective reduction of simple ketones (Gao et al., 2000).

Structural and Spectroscopic Properties

The compound's structural and spectroscopic properties have been a subject of research. For instance, studies involving trans-[Ru(P-P)2Cl2] complexes where P-P includes (R)-(+)-1,2-Bis(diphenylphosphino)propane have been conducted to understand their molecular structures, spectroscopic properties, and electrochemistry. Such research contributes significantly to the field of coordination chemistry and the development of transition metal complexes (Al-Noaimi et al., 2013).

Chemoselective Hydrogenation

The use of iridium(III) anionic complexes with (R)-(+)-1,2-Bis(diphenylphosphino)propane ligands has been explored for the chemoselective hydrogenation of imines. These complexes exhibit efficient catalysis and selectivity under specific conditions, showcasing the versatility of this compound in catalytic reactions (Chan, Meyer, & Osborn, 1990).

Application in Polymerization Reactions

The compound has also been studied in the context of polymerization reactions. For example, palladium complexes containing (R)-(+)-1,2-Bis(diphenylphosphino)propane have been shown to be highly active in the room-temperature copolymerization of carbon monoxide with ethene, indicating its potential application in polymer science (Doherty et al., 2002).

Antibacterial Activity

Recent research has also explored the antibacterial activity of metal complexes containing (R)-(+)-1,2-Bis(diphenylphosphino)propane. Such studies contribute to understanding the biological applications of these compounds, potentially leading to new therapeutic agents (Yuan et al., 2016).

Safety And Hazards

“®-(+)-1,2-Bis(diphenylphosphino)propane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOBPPNNYVSJTE-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369154
Record name (R)-(+)-1,2-Bis(diphenylphosphino)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Bis(diphenylphosphino)propane

CAS RN

67884-32-6
Record name 1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67884-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-1,2-Bis(diphenylphosphino)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1,2-Propanediylbis(diphenylphosphine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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